N-benzyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-benzyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, a benzyl group, a fluorophenyl group, and a sulfanylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused pyrazole and pyrimidine ring. This core is substituted with a benzyl group, a fluorophenyl group, and a sulfanylacetamide group .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core, the electron-withdrawing fluorine atom in the fluorophenyl group, and the polarizable sulfur atom in the sulfanylacetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water, while the presence of polar functional groups would likely make it soluble in polar organic solvents .Scientific Research Applications
Synthesis and Biological Evaluation for Neurodegenerative Imaging
A study by Fookes et al. (2008) focused on synthesizing fluoroethoxy and fluoropropoxy substituted compounds with high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds, including related pyrazolo[1,5-a]pyrimidines, were evaluated for their potential in imaging neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).
Antitumor Activities
Alqasoumi et al. (2009) reported on the synthesis of novel acetamide, pyrrole, pyrrolo[2,3-d]pyrimidine, and other derivatives containing a biologically active pyrazole moiety. These compounds were evaluated for their antitumor activity, with some showing effectiveness greater than doxorubicin, a reference drug (Alqasoumi et al., 2009).
Development of Novel Inhibitors
Li et al. (2016) designed and synthesized a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1 (PDE1), exploring their structure-activity relationships. The optimized compound, ITI-214, showed picomolar inhibitory potency and is under clinical development for treating cognitive deficits associated with various diseases (Li et al., 2016).
Antimicrobial and Antifungal Applications
Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine derivatives with phenylsulfonyl moiety and evaluated their antimicrobial activities. Some derivatives exceeded the activity of the reference drug, highlighting their potential as effective antimicrobial agents (Alsaedi et al., 2019).
Mechanism of Action
Mode of Action
It’s known that many similar compounds interact with their targets through a process calledSuzuki–Miyaura (SM) coupling . This process involves the formation of a new bond between the compound and its target, facilitated by a metal catalyst .
Result of Action
Similar compounds have been shown to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. The compound’s Suzuki–Miyaura coupling mechanism suggests that it may be relatively stable and environmentally benign .
Future Directions
properties
IUPAC Name |
N-benzyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c21-15-6-8-16(9-7-15)26-19-17(11-25-26)20(24-13-23-19)28-12-18(27)22-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZVCUZSAHPTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.